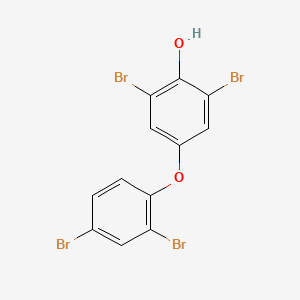
2,6-Dibromo-4-(2,4-dibromophenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-(2,4-dibromophenoxy)phenol is a brominated phenoxyphenol compound known for its broad antibacterial activity against both gram-positive and gram-negative pathogens . This compound is derived from marine sponges and has shown potential in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. One common method is the bromination of 2,6-dibromophenol with 2,4-dibromophenol under controlled conditions . The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane. The reaction temperature is maintained at room temperature to avoid over-bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-4-(2,4-dibromophenoxy)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution Products: Various substituted phenoxyphenols depending on the nucleophile used.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and related compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-(2,4-dibromophenoxy)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The antibacterial activity of 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound targets the bacterial phosphotransferase system, leading to reduced uptake of essential nutrients and eventual cell death . This mechanism is particularly effective against biofilm-incorporated bacteria, which are often resistant to conventional antibiotics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dibromo-2-(2,4-dibromophenoxy)phenol
- 3,4,6-Tribromo-2-(2,4-dibromophenoxy)phenol
- 5-Epi-nakijinone Q
Uniqueness
2,6-Dibromo-4-(2,4-dibromophenoxy)phenol stands out due to its broad-spectrum antibacterial activity and effectiveness against biofilm-incorporated bacteria . Its moderate cytotoxicity against human cell lines makes it a promising candidate for further development as an antimicrobial agent .
Eigenschaften
Molekularformel |
C12H6Br4O2 |
|---|---|
Molekulargewicht |
501.79 g/mol |
IUPAC-Name |
2,6-dibromo-4-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-6-1-2-11(8(14)3-6)18-7-4-9(15)12(17)10(16)5-7/h1-5,17H |
InChI-Schlüssel |
XPEXQXQNICTMKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C(=C2)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


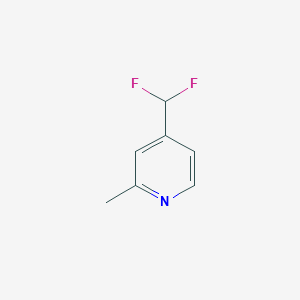
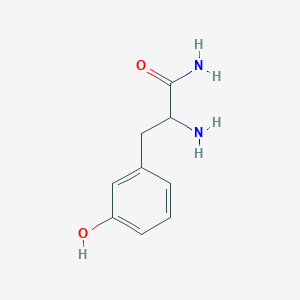

![5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene](/img/structure/B13334694.png)
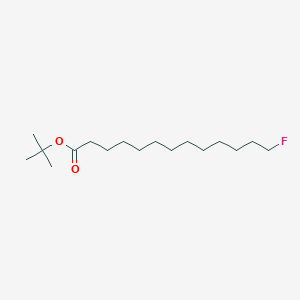

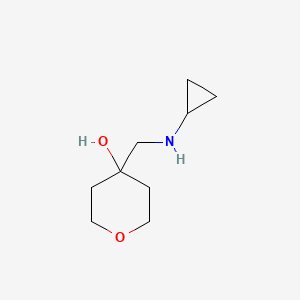


![2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13334725.png)
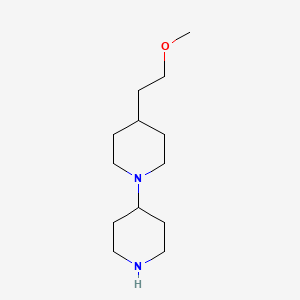
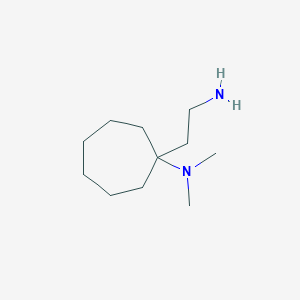
![2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13334739.png)
![(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13334754.png)
